molecular formula C11H10F3NO2 B13517205 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No.: B13517205
M. Wt: 245.20 g/mol
InChI Key: FVYBFYGZRVUJJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. The trifluoromethyl group attached to the isoquinoline ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable molecule in pharmaceutical and agrochemical research .

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with various biological activities.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its tetrahydroisoquinoline core, which provides a distinct structural framework compared to other trifluoromethylated compounds.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

8-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)9-3-1-2-6-7(9)4-15-5-8(6)10(16)17/h1-3,8,15H,4-5H2,(H,16,17)

InChI Key

FVYBFYGZRVUJJB-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CN1)C(=CC=C2)C(F)(F)F)C(=O)O

Origin of Product

United States

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